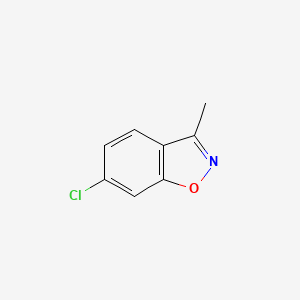

6-氯-3-甲基-1,2-苯并噁唑

描述

6-Chloro-3-methyl-1,2-benzoxazole is a chemical compound with the molecular formula C8H6ClNO . It has been found to be a part of various chemical reactions and has potential applications in different fields .

Synthesis Analysis

Benzoxazoles, including 6-Chloro-3-methyl-1,2-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular weight of 6-Chloro-3-methyl-1,2-benzoxazole is 167.59 . The InChI code for this compound is 1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 .Chemical Reactions Analysis

Benzoxazoles, including 6-Chloro-3-methyl-1,2-benzoxazole, have been found to be part of various chemical reactions . For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles .科学研究应用

药理学:抗菌和抗癌剂

6-氯-3-甲基-1,2-苯并噁唑已被研究用于其作为抗菌和抗癌剂的潜力。 研究表明,苯并噁唑衍生物表现出广泛的药理活性,包括抗菌,抗真菌和抗癌特性 。这些化合物已针对各种细菌菌株(如大肠杆菌和枯草芽孢杆菌)以及真菌菌株(如白色念珠菌和黑曲霉)进行了测试。 它们还针对其对癌细胞系的有效性进行了评估,结果表明在抑制人结直肠癌细胞生长方面具有希望 。

材料科学:生物材料的中间体

在材料科学领域,6-氯-3-甲基-1,2-苯并噁唑用作合成新型生物材料的中间体。 其结构基序由于其平面性和能够进行各种官能化而具有优势,使其成为开发具有潜在生物应用的先进材料的宝贵组成部分 。

化学合成:杂环化合物的形成

该化合物在化学合成中起着至关重要的作用,特别是在杂环化合物的形成中。它是合成有机化学中用于构建苯并噁唑环的起始原料,苯并噁唑环在许多生物活性分子中普遍存在。 合成通常涉及与其他有机底物的环化反应,从而导致各种取代的苯并噁唑 。

农业:抗真菌应用

在农业中,苯并噁唑衍生物(包括 6-氯-3-甲基-1,2-苯并噁唑)的抗真菌特性可用于保护作物免受真菌病原体的侵害。 这些化合物对黑曲霉的活性与标准抗真菌药物伏立康唑相当,表明它们在开发新型农业杀真菌剂方面的潜在用途 。

环境科学:微生物耐药性研究

环境科学从研究苯并噁唑衍生物中获益匪浅,以了解微生物耐药性。 多重耐药感染的出现构成重大挑战,像 6-氯-3-甲基-1,2-苯并噁唑这样的化合物对于研究能够克服耐药机制的新型抗菌剂至关重要 。

工业应用:复杂分子的合成

在工业上,6-氯-3-甲基-1,2-苯并噁唑用于合成复杂分子。 它可作为化学试剂购买,并用于制备各种产品,包括医药和先进材料,这是由于其反应性和将氯和甲基引入更复杂结构的能力 。

作用机制

Target of Action

6-Chloro-3-methyl-1,2-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives elicit their function by targeting various enzymes or proteins that are involved in the pathway of disease formation and proliferation . They have been found to affect a wide range of metabolic pathways and cellular processes in disease pathology .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others

未来方向

While the specific future directions for 6-Chloro-3-methyl-1,2-benzoxazole are not mentioned in the search results, benzoxazoles have been found to be useful in the synthesis of various heterocycles . This suggests that 6-Chloro-3-methyl-1,2-benzoxazole could have potential applications in the synthesis of new compounds in the future.

Relevant Papers The relevant papers retrieved include a study on the synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4,5-dihydro-1H-imidazol-2-yl)acetamide and a study on benzoxazole derivatives . These papers provide valuable insights into the properties and potential applications of 6-Chloro-3-methyl-1,2-benzoxazole and related compounds.

属性

IUPAC Name |

6-chloro-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNSTAUYQDVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497018 | |

| Record name | 6-Chloro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66033-73-6 | |

| Record name | 6-Chloro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

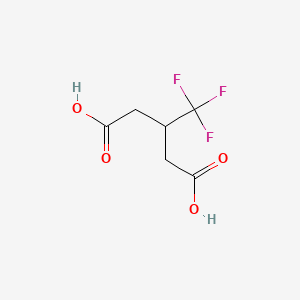

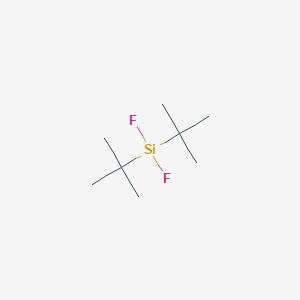

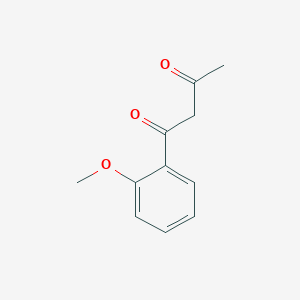

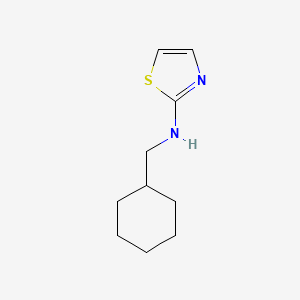

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

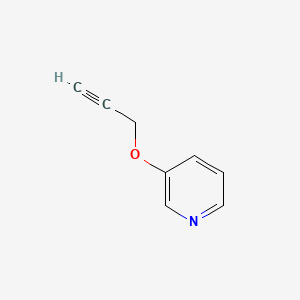

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)

![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)